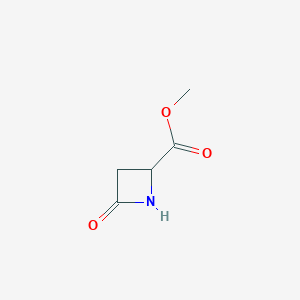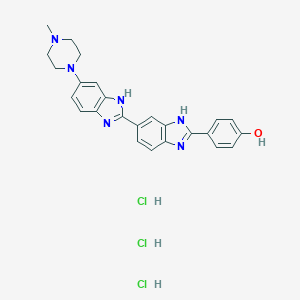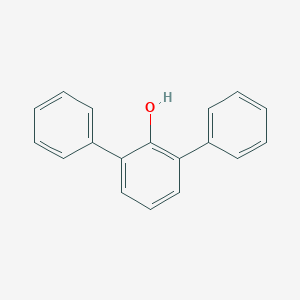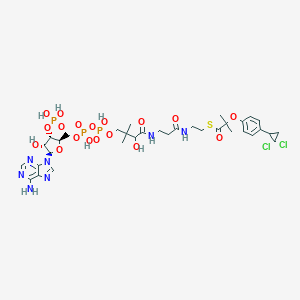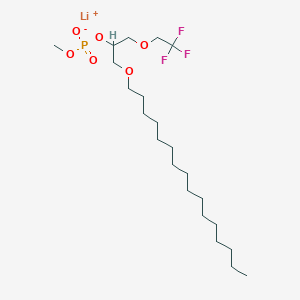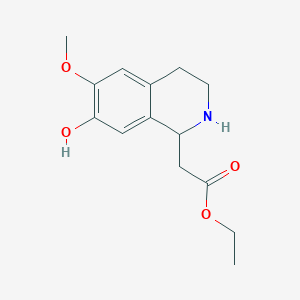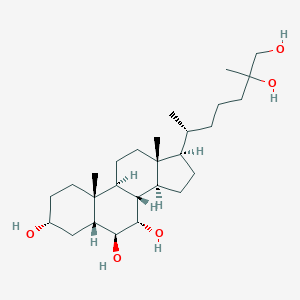
alpha-Trichechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Trichechol is a naturally occurring compound found in the leaves of the Trichecholoma matsutake mushroom. It is a potent bioactive compound with several potential applications in the field of scientific research.
科学的研究の応用
Alpha-Trichechol has several potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It can also modulate the immune system and has neuroprotective effects. Additionally, alpha-Trichechol has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of alpha-Trichechol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Alpha-Trichechol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Alpha-Trichechol has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also has anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, alpha-Trichechol has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
実験室実験の利点と制限
One of the advantages of using alpha-Trichechol in lab experiments is its natural origin. It is a naturally occurring compound that can be easily extracted from the Trichecholoma matsutake mushroom. Additionally, alpha-Trichechol has several potential applications in the field of scientific research, making it a versatile compound for various experiments. However, one of the limitations of using alpha-Trichechol is its availability. It is not widely available, and the extraction process can be time-consuming and expensive.
将来の方向性
There are several future directions for the research on alpha-Trichechol. One potential area of research is the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential of alpha-Trichechol as a therapeutic agent for the treatment of cancer. Additionally, the mechanism of action of alpha-Trichechol needs to be further elucidated to fully understand its potential applications in the field of scientific research.
Conclusion
Alpha-Trichechol is a naturally occurring compound with several potential applications in the field of scientific research. It has anti-inflammatory, anti-cancer, and anti-diabetic properties and can modulate the immune system. The mechanism of action of alpha-Trichechol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Alpha-Trichechol has several advantages for lab experiments, but its availability can be a limitation. There are several future directions for the research on alpha-Trichechol, including the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease and cancer.
合成法
Alpha-Trichechol can be extracted from the Trichecholoma matsutake mushroom, which is commonly found in Asia. The extraction process involves the use of solvents such as methanol, ethanol, or water. The extracted compound can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
特性
CAS番号 |
114882-48-3 |
|---|---|
製品名 |
alpha-Trichechol |
分子式 |
C27H48O5 |
分子量 |
452.7 g/mol |
IUPAC名 |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
InChIキー |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
異性体SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
正規SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
同義語 |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



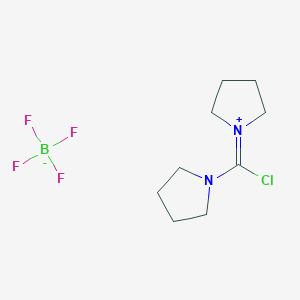
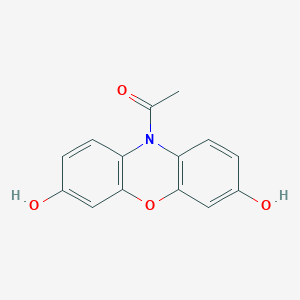


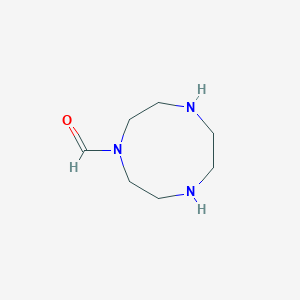
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
